molecular formula C10H12N2O3S B1196502 carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester CAS No. 7451-60-7

carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester

Cat. No. B1196502
CAS RN: 7451-60-7
M. Wt: 240.28 g/mol
InChI Key: WZDOMPZYPBKCOE-UHFFFAOYSA-N
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Description

Carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester is an anilide.

Scientific Research Applications

Antiallergic Activity

Carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester is part of a series of oxanilic acid esters found to possess antiallergic activity. These esters, including carbamothioic acid derivatives, have demonstrated effectiveness in inhibiting allergic reactions when tested using the rat passive cutaneous anaphylaxis (PCA) test. Particularly, compounds with an aryl 2'-carbamoyl group and a 3'-methoxy group, similar to the structure of carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester, have been identified as orally active antiallergic agents (Sellstedt et al., 1975).

Ethylene Formation Inhibition

In the realm of plant biology, derivatives of carbamothioic acid have shown potential in inhibiting ethylene formation in higher plants. Compounds structurally related to carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester have been effective in reducing ethylene evolution in leaf discs of oilseed rape and drought-stressed barley leaves. This inhibition of ethylene synthesis can be beneficial in agricultural practices, particularly in delaying the senescence of crops like carnations (Kirchner et al., 1993).

Synthesis of Chiral Carboxylic Esters

Carbamothioic acid derivatives, including S-[2-(2-methoxyanilino)-2-oxoethyl] ester, are involved in the synthesis of chiral carboxylic esters. These esters are produced through kinetic resolution of racemic compounds using achiral alcohols, carboxylic anhydrides, and chiral acyl-transfer catalysts. The process is significant in producing optically active esters with high enantiomeric excess, which are valuable in pharmaceutical and chemical industries (Shiina et al., 2010).

Antibacterial Activity

Some derivatives of carbamothioic acid demonstrate notable antibacterial properties. Studies have shown that these compounds, including those structurally related to carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester, exhibit activity against various microorganisms such as Escherichia coli and Pseudomonas aeruginosa. This makes them potential candidates for developing new antibacterial drugs (Valiullina et al., 2019).

properties

CAS RN

7451-60-7

Product Name

carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

S-[2-(2-methoxyanilino)-2-oxoethyl] carbamothioate

InChI

InChI=1S/C10H12N2O3S/c1-15-8-5-3-2-4-7(8)12-9(13)6-16-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)

InChI Key

WZDOMPZYPBKCOE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CSC(=O)N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC(=O)N

Other CAS RN

5947-53-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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